molecular formula C14H15NO2S B018326 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline CAS No. 105456-58-4

4-(2,4-Dimethylbenzene-1-sulfonyl)aniline

Cat. No. B018326
M. Wt: 261.34 g/mol
InChI Key: YTPKVTAYQVPKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dimethylbenzene-1-sulfonyl)aniline, also known as DAS, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide compound that has been found to have various applications in the field of biochemistry and pharmacology.

Mechanism Of Action

The mechanism of action of 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory cytokines. 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has also been found to inhibit the activity of certain proteins, such as nuclear factor kappa B (NF-κB), which are involved in the regulation of cell growth and inflammation.

Biochemical And Physiological Effects

4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as COX-2, and reduce the production of inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and to reduce pain in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline in lab experiments is its specificity. It has been found to selectively inhibit the activity of certain enzymes and proteins, which makes it a valuable tool for studying the mechanisms of inflammation and cancer. However, one of the limitations of using 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline is its potential toxicity. Studies have shown that high doses of 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline can be toxic to cells and may cause cell death.

Future Directions

There are several future directions for research on 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline. One area of research is to further investigate its mechanism of action. Studies have suggested that 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline may work by inhibiting the activity of certain enzymes and proteins, but the exact mechanisms are not fully understood. Another area of research is to explore its potential use in combination with other drugs for the treatment of cancer and inflammation. Finally, there is a need to investigate the potential side effects of 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline and to develop ways to mitigate its toxicity.
Conclusion
In conclusion, 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline, or 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline, is a chemical compound that has various applications in scientific research. It has been found to have anti-tumor, anti-inflammatory, and analgesic properties, and has been shown to selectively inhibit the activity of certain enzymes and proteins. While there are limitations to its use, 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline remains a valuable tool for studying the mechanisms of inflammation and cancer, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline involves the reaction of 4-aminobenzenesulfonamide with 2,4-dimethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization to obtain 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline in its pure form.

Scientific Research Applications

4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has been found to have various applications in scientific research. One of its most significant applications is in the field of cancer research. Studies have shown that 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has anti-tumor properties and can inhibit the growth of cancer cells. It has been found to be particularly effective against breast cancer cells and has been shown to induce apoptosis, or programmed cell death, in these cells.
In addition to its anti-tumor properties, 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has also been found to have anti-inflammatory and analgesic effects. It has been shown to inhibit the production of inflammatory cytokines and to reduce pain in animal models.

properties

CAS RN

105456-58-4

Product Name

4-(2,4-Dimethylbenzene-1-sulfonyl)aniline

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)sulfonylaniline

InChI

InChI=1S/C14H15NO2S/c1-10-3-8-14(11(2)9-10)18(16,17)13-6-4-12(15)5-7-13/h3-9H,15H2,1-2H3

InChI Key

YTPKVTAYQVPKRC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)C

Origin of Product

United States

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